molecular formula C12H19NO6 B12430740 3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid

3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid

Cat. No.: B12430740
M. Wt: 273.28 g/mol
InChI Key: IAEZDRCCBIEBCS-UHFFFAOYSA-N
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Description

3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from undesired reactions. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid typically involves the protection of an amino acid precursor with a tert-butoxycarbonyl group. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out to convert the oxo group to a hydroxyl group.

    Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amino group that can participate in various biochemical pathways . The compound’s reactivity is influenced by the presence of the oxo and prop-2-en-1-yloxy groups, which can undergo further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid is unique due to the presence of the prop-2-en-1-yloxy group, which provides additional reactivity and potential for further chemical modifications. This distinguishes it from other Boc-protected amino acids that may lack this functional group.

Properties

Molecular Formula

C12H19NO6

Molecular Weight

273.28 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-prop-2-enoxybutanoic acid

InChI

InChI=1S/C12H19NO6/c1-5-6-18-10(16)8(7-9(14)15)13-11(17)19-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,15)

InChI Key

IAEZDRCCBIEBCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC=C

Origin of Product

United States

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